molecular formula C16H19N3O4S B2430697 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886929-19-7

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Katalognummer B2430697
CAS-Nummer: 886929-19-7
Molekulargewicht: 349.41
InChI-Schlüssel: WUHRUHASCBWZHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, also known as F2645-0645.

Antimalarial Research

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: has shown potential as an antimalarial agent. Its structure allows it to inhibit key enzymes in the malaria parasite, such as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). This inhibition disrupts the parasite’s life cycle, making it a promising candidate for further development in malaria treatment .

Antitumor Activity

This compound has been evaluated for its antitumor properties. Studies have shown that derivatives containing the methyl phenyl sulfone group exhibit significant antiproliferative activity against various human cancer cell lines, including MGC-803, Eca-109, PC-3, and MCF-7. The compound induces apoptosis and inhibits colony formation and migration of cancer cells, making it a potential candidate for cancer therapy .

Anti-HIV Research

Research has indicated that compounds similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can be effective in inhibiting HIV-1. These compounds target the HIV-1 gp41 binding site, preventing the virus from entering host cells. This makes them valuable in the development of new antiretroviral drugs .

Anti-inflammatory Applications

The compound has potential anti-inflammatory properties. Its structure allows it to inhibit specific pathways involved in inflammation, such as the NF-κB pathway. This inhibition can reduce the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antibacterial Research

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: has been studied for its antibacterial properties. It can inhibit the growth of various bacterial strains by targeting bacterial enzymes and disrupting cell wall synthesis. This makes it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .

Antifungal Applications

The compound has also been explored for its antifungal properties. It can inhibit the growth of various fungal species by disrupting their cell membranes and interfering with their metabolic processes. This makes it a potential candidate for developing new antifungal drugs .

Cardioprotective Effects

Studies have indicated that N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may have cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, which are common in cardiovascular diseases. This makes it a potential candidate for developing treatments for heart diseases .

ResearchGate Springer RSC

Eigenschaften

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHRUHASCBWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.